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Compound of Interest

Compound Name: Infigratinib-Boc

Cat. No.: B12379932

Infigratinib-Boc: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
properties, and relevant experimental protocols for Infigratinib-Boc, a key derivative of the
potent fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This document is intended
to serve as a valuable resource for researchers and professionals involved in drug discovery
and development.

Chemical Structure and Properties

Infigratinib-Boc is a derivative of Infigratinib where the ethyl group on the piperazine ring is
replaced with a tert-butoxycarbonyl (Boc) protecting group. This modification is often utilized in
synthetic chemistry to temporarily mask the secondary amine, allowing for selective reactions
at other sites of the molecule.

Chemical Structure:

L Infigratinib-Boc Chemical Structure

Image Caption: Chemical structure of Infigratinib-Boc.
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Table 1: Physicochemical Properties of Infigratinib-Boc and Infigratinib

Property Infigratinib-Boc Infigratinib
tert-butyl 4-(4-((4-(3-(2,6-
] YA 3-(2,6-dichloro-3,5-
dichloro-3,5- dimeth henyl)-1-(6-((4-(4
imethoxyphenyl)-1-(6-((4-(4-
dimethoxyphenyl)-1- ] P ] Y
IUPAC Name } o ethylpiperazin-1-
methylureido)pyrimidin-6- ) o
. ] ] yl)phenyl)amino)pyrimidin-4-
yl)amino)phenyl)piperazine-1-
yl)-1-methylurea[1]
carboxylate
CAS Number 2504949-83-9 872511-34-7
Molecular Formula C29H35CI2N70s C26H31CI2N703[2]
Molecular Weight 632.54 g/mol 560.47 g/mol [2]
White to off-white powder ) )
Appearance ) White to off-white powder[3]
(predicted)
Melting Point Not available 190-198°CJ3]
Solubili DMSO: 100 mg/mL (158.09 DMSO: 12 mg/mL (21.41 mM);
olubili
Y mM) Water: < 0.1 mg/mL (insoluble)
pKa Not available Not available

Note: Some physicochemical properties of Infigratinib-Boc are not readily available in the

literature and are predicted based on the properties of Infigratinib and the chemical nature of

the Boc protecting group.

Mechanism of Action: Targeting the FGFR Signaling

Pathway

Infigratinib is a potent and selective ATP-competitive inhibitor of FGFR tyrosine kinases,

particularly FGFR1, FGFR2, and FGFR3.[1][4] These receptors play a crucial role in cell

proliferation, differentiation, migration, and angiogenesis. Aberrant activation of the FGFR

signaling pathway, through mutations, gene fusions, or amplifications, is a known driver in

various cancers. Infigratinib binds to the ATP-binding pocket of the FGFR, thereby blocking its
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kinase activity and inhibiting downstream signaling cascades. This ultimately leads to a
reduction in tumor cell proliferation and survival.[2]

Below is a diagram illustrating the FGFR signaling pathway and the inhibitory action of
Infigratinib.

Diagram Caption: FGFR signaling pathway and the inhibitory action of Infigratinib.

Experimental Protocols
Synthesis of Infigratinib-Boc

A plausible synthetic route to Infigratinib-Boc involves the protection of the piperazine nitrogen
of a suitable precursor with a Boc group. The following is a generalized protocol based on the
known synthesis of Infigratinib and standard Boc-protection procedures.

Experimental Workflow:

\ 4
A

Boc Protection: ) o _ Characterization:
Start with - - Aqueous Workup: Purification:
3 s - - Dissolve in DCM 5 q - -1H NMR, 3C NMR o P
Infigratinib Precursor > - Wash with water and brine > - Concentrate under vacuum > Infigratinib-Boc
- A - Add (Boc)20 and TEA - - Mass Spectrometry
(des-ethyl piperazine) - Dry over NazSOa - Purify by column chromatography HPLC

- Stir at room temperature

Click to download full resolution via product page
Diagram Caption: General workflow for the synthesis of Infigratinib-Boc.
Detailed Methodology:

e Precursor Synthesis: The synthesis would commence with a precursor molecule structurally
similar to Infigratinib but lacking the ethyl group on the piperazine ring. The synthesis of this
precursor would follow the general principles outlined for the synthesis of 3-(2,6-dichloro-3,5-
dimethoxyphenyl)-1-{6-[4-(piperazin-1-yl)phenylamino]-pyrimidin-4-yl}-1-methyl-urea.

e Boc Protection:

o Dissolve the des-ethyl-Infigratinib precursor (1 equivalent) in a suitable aprotic solvent
such as dichloromethane (DCM).
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o To this solution, add di-tert-butyl dicarbonate ((Boc)20, 1.1 equivalents) and a non-
nucleophilic base such as triethylamine (TEA, 1.2 equivalents).

o Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Workup and Purification:

o Upon completion, dilute the reaction mixture with DCM and wash sequentially with water
and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by flash column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure
Infigratinib-Boc.

e Characterization:

o Confirm the structure and purity of the final product using standard analytical techniques,
including *H NMR, 3C NMR, high-resolution mass spectrometry (HRMS), and High-
Performance Liquid Chromatography (HPLC).

Analytical Method for Infigratinib-Boc

An RP-HPLC method can be developed for the analysis of Infigratinib-Boc, adapted from
methods used for Infigratinib. Given the lability of the Boc group under certain conditions (e.g.,
strong acids), method development should focus on using milder mobile phase additives.

Table 2: Proposed RP-HPLC Method Parameters for Infigratinib-Boc Analysis
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Parameter Recommended Condition

C18 reverse-phase column (e.g., 4.6 x 150 mm,

Column
5 pm)
) A: Water with 0.1% formic acidB: Acetonitrile
Mobile Phase ) ) )
with 0.1% formic acid
Start with a suitable ratio of A:B (e.g., 70:30)
Gradient and ramp up the concentration of B over 15-20
minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV at an appropriate wavelength (e.g., 254 nm
Detection or a wavelength of maximum absorbance for
Infigratinib-Boc)
Injection Volume 10 pL

Experimental Protocol:

o Standard Solution Preparation: Prepare a stock solution of Infigratinib-Boc in a suitable
solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
Prepare a series of working standard solutions by diluting the stock solution with the mobile
phase.

o Sample Preparation: Dissolve the sample containing Infigratinib-Boc in the mobile phase to
achieve a concentration within the calibration range.

o Chromatographic Analysis:

o Equilibrate the HPLC system with the initial mobile phase composition.

o Inject the standard and sample solutions.

o Record the chromatograms and determine the retention time and peak area of
Infigratinib-Boc.
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» Method Validation: Validate the developed method according to ICH guidelines for
parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and
limit of quantification (LOQ).

Considerations for Mass Spectrometry (MS) Detection:

When using LC-MS for the analysis of Infigratinib-Boc, it is important to be aware of the
potential for in-source fragmentation, where the Boc group may be cleaved. This can lead to
the observation of a peak corresponding to the deprotected Infigratinib. Optimization of MS
parameters, such as using a softer ionization technique or lower fragmentor voltage, may be
necessary to minimize this effect.

Conclusion

This technical guide provides a foundational understanding of Infigratinib-Boc, a key
derivative in the development of FGFR-targeted therapies. The information on its chemical
structure, properties, mechanism of action, and detailed experimental protocols for its synthesis
and analysis is intended to support further research and development in this important area of
oncology. As with any chemical synthesis and analysis, appropriate safety precautions and
adherence to laboratory best practices are essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Infigratinib-Boc chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12379932#infigratinib-boc-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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